3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate

Medicinal Chemistry Analytical Chemistry Building Block Procurement

3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate (CAS 1396969-06-4; synonym: (3-phenylpropanoyl)histidine hydrate, hydrocinnamoyl-DL-histidine) is a synthetic N-acyl amino acid derivative with the molecular formula C₁₅H₁₉N₃O₄ and a molecular weight of 305.33 g/mol. The compound consists of an imidazole-bearing propanoic acid backbone (derived from histidine) acylated at the α-amino position with a 3-phenylpropanoyl (hydrocinnamoyl) group, and is supplied as a hydrate, typically at 95% purity by Enamine (catalog EN300-55366 for the anhydrous parent; hydrate available through Biosynth/CymitQuimica under ref.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
Cat. No. B13227155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O.O
InChIInChI=1S/C15H17N3O3.H2O/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12;/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21);1H2
InChIKeyRWWZYCBROGHRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic Acid Hydrate: Chemical Identity, Supplier Landscape, and Procurement Specifications


3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate (CAS 1396969-06-4; synonym: (3-phenylpropanoyl)histidine hydrate, hydrocinnamoyl-DL-histidine) is a synthetic N-acyl amino acid derivative with the molecular formula C₁₅H₁₉N₃O₄ and a molecular weight of 305.33 g/mol [1]. The compound consists of an imidazole-bearing propanoic acid backbone (derived from histidine) acylated at the α-amino position with a 3-phenylpropanoyl (hydrocinnamoyl) group, and is supplied as a hydrate, typically at 95% purity by Enamine (catalog EN300-55366 for the anhydrous parent; hydrate available through Biosynth/CymitQuimica under ref. 3D-WFC96906) . It is primarily utilized as a research building block and screening compound in medicinal chemistry.

Why Generic Substitution Fails for 3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic Acid Hydrate: Structural Uniqueness and Functional Non-Interchangeability


This compound occupies a narrow structural niche that precludes simple substitution by generic histidine derivatives. The combination of an imidazole ring (pKa ~6.0 for the conjugate acid of the imidazole side chain) with a hydrophobic phenylpropanoyl N-acyl cap generates a defined LogP of 1.2 as computed by PubChem [1], placing it in a logD window distinct from both more polar analogs (e.g., N-acetyl-histidine) and more lipophilic dipeptides such as Phe-His. The hydrate form (CAS 1396969-06-4) further differentiates from the anhydrous parent (CAS 1396972-76-1, MW 287.31) by incorporating one water molecule per formula unit, which vendor technical notes indicate enhances stability and aqueous solubility for research applications [2]. This class of N-acyl histidines is explicitly claimed in US Patents 4692459 and 4692437 as angiotensin-converting enzyme (ACE) inhibitor intermediates, where the phenylpropanoyl R-group is one of a limited set of acyl substituents conferring biological activity [3]. Substituting the phenylpropanoyl moiety with acetyl, formyl, or benzoyl groups—or replacing histidine with other amino acids—alters both the inhibitory pharmacophore and the physicochemical profile, making the compounds non-interchangeable in structure-activity studies.

Quantitative Differential Evidence for 3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic Acid Hydrate: Comparator-Anchored Selection Data


Hydrate vs. Anhydrous Form: Molecular Weight and Stoichiometric Water Content as Procurement Identity Markers

The hydrate form (CAS 1396969-06-4) is unambiguously distinguished from the anhydrous parent (CAS 1396972-76-1) by an increment of exactly 18.02 Da in molecular weight (305.33 vs. 287.31 g/mol), corresponding to one stoichiometric water molecule per formula unit . Vendor datasheets indicate the hydrate form provides enhanced stability and aqueous solubility for biochemical studies compared to the anhydrous form, although no quantitative solubility ratio has been published in primary literature [1]. The anhydrous form is supplied under Enamine catalog EN300-55366 at 95% purity, while the hydrate is listed as a discontinued product (CymitQuimica/Biosynth 3D-WFC96906, minimum 95% purity) . Selection between the two forms for procurement depends on whether the research protocol requires precise stoichiometric hydration control.

Medicinal Chemistry Analytical Chemistry Building Block Procurement

Hydrophobicity Comparison: Phenylpropanoyl-Histidine vs. N-Acetyl-Histidine — LogP Differentiation

The target compound bears a 3-phenylpropanoyl N-acyl group, conferring a computed XLogP3-AA value of 1.2 according to PubChem [1]. In contrast, the structurally simpler N-acetyl-L-histidine (CAS 2497-02-1, C₈H₁₁N₃O₃, MW 197.19) lacks the phenethyl extension, resulting in a substantially lower computed LogP (approximately -1.5 to -2.0 by analogous computation) [2]. This difference of approximately 2.7 to 3.2 LogP units translates to a >100-fold difference in predicted octanol-water partition coefficient, indicating significantly greater membrane permeability potential for the phenylpropanoyl derivative. The phenylpropanoyl group also contributes two additional hydrogen bond acceptors and increased rotatable bond count (7 vs. 5), affecting conformational flexibility and target binding [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

ACE Inhibitor Pharmacophore Class Membership: Patent-Cited Phenylpropanoyl-Histidine as a Recognized Inhibitory Scaffold

US Patents 4692459 and 4692437 (Ryan & Chung, University of Miami, filed 1980, issued 1987) explicitly claim angiotensin-converting enzyme (ACE) inhibitors of the general formula R-A-Pro, where R can be phenylpropanoyl and A can be histidyl, among other amino acid residues [1]. The patent discloses that compounds within this class achieve I₅₀ values as low as 2.3 × 10⁻⁸ M (23 nM) against ACE in standard hippuryl-histidyl-leucine substrate assays [1]. While the target compound itself—phenylpropanoyl-histidine (the dipeptide analog without the C-terminal proline)—is not directly reported with a specific IC₅₀ in the patent, its N-acyl histidine core is the essential N-terminal recognition element of the claimed tripeptide pharmacophore. The phenylpropanoyl group is one of only nine specified R substituents conferring ACE inhibition; replacement with acetyl, butanoyl, or benzoyl would be expected to alter potency based on the structure-activity relationship described [1].

Cardiovascular Research Enzyme Inhibition Peptidomimetics

Imidazole Metal-Binding Capability vs. Non-Imidazole Phenylpropanoyl Amino Acids: Chelation Potential as a Functional Differentiator

The imidazole side chain of the histidine-derived portion of this compound functions as a metal-coordinating ligand, with the N3 nitrogen of the imidazole ring having a pKa of approximately 6.0 and capable of coordinating transition metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺ [1]. This property is critical in metalloprotease inhibition (e.g., ACE is a zinc-dependent protease). By contrast, N-phenylpropanoyl amino acids that lack an imidazole side chain—such as N-(3-phenylpropanoyl)-L-phenylalanine or N-(3-phenylpropanoyl)-L-alanine—do not provide a heterocyclic metal-coordination site, potentially resulting in fundamentally different target engagement profiles at metalloenzyme active sites [1]. No direct comparative metal-binding affinity data (e.g., Kd values) were located in primary literature for this specific compound versus non-imidazole analogs.

Bioinorganic Chemistry Enzyme Inhibition Metal Chelation

Recommended Research and Procurement Application Scenarios for 3-(1H-Imidazol-4-yl)-2-(3-phenylpropanamido)propanoic Acid Hydrate


ACE Inhibitor Pharmacophore Fragment Screening and Peptidomimetic Lead Generation

As an N-terminal phenylpropanoyl-histidine fragment of patent-validated ACE inhibitor tripeptides (US Patents 4692459/4692437), this compound is suitable for use as a reference building block or starting fragment in ACE inhibitor structure-activity relationship (SAR) studies [1]. Researchers can employ it as a core scaffold for elongation with proline or other C-terminal residues to generate tripeptide analogs for IC₅₀ determination in hippuryl-histidyl-leucine cleavage assays. The compound's imidazole ring provides zinc-coordination functionality relevant to metalloprotease active site engagement.

Physicochemical Probe Development Requiring Defined Intermediate Lipophilicity

With a computed XLogP3-AA of 1.2 [2], this compound occupies a lipophilicity window between highly polar N-acetyl-histidine (LogP ~-2) and fully hydrophobic dipeptides. It can serve as a reference compound for calibrating logD chromatographic methods (e.g., reversed-phase HPLC retention time indexing) or as a building block for synthesizing cellular probes where controlled membrane permeability is desired without resorting to strongly lipophilic modifications.

Metal-Binding Studies at Imidazole-Containing Enzyme Active Sites

The imidazole moiety enables investigation of metal coordination at zinc-dependent enzyme active sites. The compound may be used in UV-Vis or fluorescence-based metal titration experiments to characterize binding stoichiometry and affinity with Zn²⁺ or Cu²⁺ ions [3]. This is relevant for metalloprotease inhibitor design programs where the histidine-zinc interaction is a critical binding determinant.

Analytical Reference for Hydrate vs. Anhydrous Form Quality Control

The defined 18.02 Da mass difference between hydrate (CAS 1396969-06-4, MW 305.33) and anhydrous (CAS 1396972-76-1, MW 287.31) forms makes this compound a useful system suitability standard for mass spectrometric methods that must resolve hydrated and anhydrous species. It can also serve as a reference for differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) studies characterizing hydrate water loss.

Quote Request

Request a Quote for 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.